molecular formula C14H17Na3O7 B12765260 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt CAS No. 73545-14-9

1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt

Cat. No.: B12765260
CAS No.: 73545-14-9
M. Wt: 366.25 g/mol
InChI Key: RNHDNWHBKCNQLO-UHFFFAOYSA-K
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Description

1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt is a chemical compound with the molecular formula C14H17Na3O7 It is a trisodium salt derivative of 1,1,3-cyclopentanetricarboxylic acid, featuring a hexyl group and an oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt typically involves the following steps:

    Formation of the Cyclopentanetricarboxylic Acid Core: The cyclopentanetricarboxylic acid core can be synthesized through a series of organic reactions, including cyclization and carboxylation.

    Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions, where a hexyl halide reacts with the cyclopentanetricarboxylic acid derivative.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Formation of the Trisodium Salt: The final step involves neutralizing the acid with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include continuous flow reactors, automated synthesis, and purification processes to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hexyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt involves its interaction with molecular targets such as enzymes and receptors. The hexyl and oxo groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, disodium salt
  • 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, monosodium salt
  • 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, potassium salt

Uniqueness

1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt is unique due to its specific combination of functional groups and sodium ions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

73545-14-9

Molecular Formula

C14H17Na3O7

Molecular Weight

366.25 g/mol

IUPAC Name

trisodium;5-hexyl-4-oxocyclopentane-1,1,3-tricarboxylate

InChI

InChI=1S/C14H20O7.3Na/c1-2-3-4-5-6-9-10(15)8(11(16)17)7-14(9,12(18)19)13(20)21;;;/h8-9H,2-7H2,1H3,(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3

InChI Key

RNHDNWHBKCNQLO-UHFFFAOYSA-K

Canonical SMILES

CCCCCCC1C(=O)C(CC1(C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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